3-(4-Chloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid
Overview
Description
3-(4-Chloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid: is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a chlorophenoxy group, a trifluoromethyl group, and a pyridine carboxylic acid moiety, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
It is structurally similar to phenoxy herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-d) and 2-methyl-4-chlorophenoxyacetic acid (mcpa) . These compounds primarily target the auxin growth hormone indoleacetic acid (IAA) in plants .
Mode of Action
Phenoxy herbicides, including 3-(4-Chloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid, act by mimicking the auxin growth hormone indoleacetic acid (IAA) . When applied to plants, they induce rapid, uncontrolled growth, often referred to as "growing to death" .
Biochemical Pathways
The biochemical pathways affected by this compound are likely similar to those affected by other phenoxy herbicides. These compounds mimic the auxin growth hormone IAA, disrupting normal plant growth processes . The exact downstream effects would depend on the specific plant species and its physiological state.
Pharmacokinetics
Similar compounds like 2,4-d and mcpa are known to be absorbed by plant roots, stems, leaves, flowers, and fruits . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can significantly impact their bioavailability and efficacy.
Result of Action
The result of the action of this compound is likely to be similar to that of other phenoxy herbicides. These compounds induce rapid, uncontrolled growth in plants, often leading to their death . This makes them effective as herbicides, particularly for controlling broadleaf weeds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain plant secondary metabolites can stimulate the presence of microbial community members, exhibiting specialized functions toward detoxifying, and thus mitigating soil toxicity . Additionally, the compound’s action can be influenced by factors such as soil type, temperature, moisture levels, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
3-(4-Chloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly as a herbicide. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit the activity of specific enzymes involved in plant growth, such as auxin receptors. These interactions lead to the disruption of normal cellular processes, ultimately causing the death of targeted plants .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In plants, it influences cell function by mimicking the action of natural plant hormones, leading to uncontrolled growth and eventual cell death. This compound affects cell signaling pathways, gene expression, and cellular metabolism, causing a cascade of biochemical events that disrupt normal cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with auxin receptors. This binding inhibits the normal function of these receptors, leading to the activation of downstream signaling pathways that result in uncontrolled cell growth. Additionally, the compound may inhibit or activate specific enzymes, further contributing to its herbicidal effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade when exposed to light or high temperatures. Long-term exposure to the compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers significant biochemical and physiological changes. Toxicity studies have shown that high doses of the compound can cause adverse effects, including organ damage and metabolic disturbances .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation. The compound’s presence can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall activity and efficacy as a herbicide .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it exerts its effects. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and predicting its impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate halogenating agent to form the 4-chlorophenoxy intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.
Pyridine Ring Formation: The pyridine ring is constructed via a cyclization reaction involving the chlorophenoxy intermediate and a suitable nitrogen-containing precursor.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyridine moieties, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products:
Oxidation: Formation of phenoxy oxides and pyridine N-oxides.
Reduction: Formation of alcohols and aldehydes.
Substitution: Introduction of various functional groups such as amines, thiols, and ethers.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Biology:
Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, making it valuable in biochemical research.
Signal Transduction: It is used to study signal transduction pathways in cellular biology.
Medicine:
Drug Development: The compound serves as a lead molecule in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Diagnostic Agents: It is utilized in the design of diagnostic agents for imaging and detection of specific biomolecules.
Industry:
Agriculture: The compound is used as a herbicide and pesticide, providing effective control of weeds and pests.
Polymer Chemistry: It is involved in the production of specialty polymers with enhanced durability and performance.
Comparison with Similar Compounds
- 2-(4-Chloro-phenoxy)-5-trifluoromethyl-pyridine-3-carboxylic acid
- 3-(4-Bromo-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid
- 3-(4-Chloro-phenoxy)-6-trifluoromethyl-pyridine-2-carboxylic acid
Comparison:
- Structural Differences: The position of the substituents on the pyridine ring and the nature of the halogen atoms (chlorine vs. bromine) distinguish these compounds.
- Chemical Properties: The presence of different halogen atoms and their positions affect the compound’s reactivity and stability.
- Applications: While all these compounds have similar applications, their efficacy and specificity can vary based on their structural differences.
Properties
IUPAC Name |
3-(4-chlorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-18-11(10)12(19)20/h1-6H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSWDCPGNZHGKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(N=CC(=C2)C(F)(F)F)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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